2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone

Description

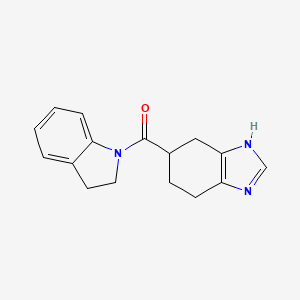

The compound "2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone" features a methanone bridge connecting a 2,3-dihydroindole moiety to a 4,5,6,7-tetrahydro-3H-benzimidazole ring.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-16(12-5-6-13-14(9-12)18-10-17-13)19-8-7-11-3-1-2-4-15(11)19/h1-4,10,12H,5-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNHGZIVTFCIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCC4=CC=CC=C43)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that both indole and imidazole derivatives, which are structural components of this compound, have been associated with a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action for this compound

Biochemical Pathways

Given the broad range of biological activities associated with indole and imidazole derivatives, it is likely that this compound affects multiple biochemical pathways

Pharmacokinetics

For instance, the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility.

Result of Action

Indolyl-1,2,4-oxidizable derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors. This suggests that this compound may have similar inhibitory effects on α-glucosidase, which could have implications for the treatment of conditions like diabetes.

Biological Activity

2,3-Dihydroindol-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone (commonly referred to as YM 114) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H17N3O

- Molecular Weight : 273.33 g/mol

- IUPAC Name : this compound

- CAS Number : 132036-36-3

YM 114 primarily acts as an antagonist of the 5-HT3 receptor , a subtype of serotonin receptors involved in various physiological processes including neurotransmission and gastrointestinal function. By inhibiting this receptor, YM 114 can potentially alleviate symptoms associated with conditions such as nausea and vomiting, particularly those induced by chemotherapy .

Biological Activities

The biological activities of YM 114 have been investigated across several studies with notable findings summarized below:

Antimicrobial Activity

Research has demonstrated that compounds structurally related to YM 114 exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Studies have indicated that YM 114 may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in tumor growth .

Neuroprotective Effects

YM 114 has also been studied for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzimidazole core with several analogs but differs in the substituent attached to the methanone bridge. Key structural differences include:

| Compound Name | Substituent on Methanone Bridge | Core Structure | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2,3-Dihydroindol-1-yl | 4,5,6,7-Tetrahydrobenzimidazole | Amide, partially saturated indole |

| (1-Methylindol-3-yl)-benzimidazolyl-methanone | 1-Methylindol-3-yl | 4,5,6,7-Tetrahydrobenzimidazole | Aromatic indole, methyl group |

| Di(1H-tetrazol-5-yl)methanone oxime | Tetrazole-oxime | N/A | Tetrazole, oxime |

| Ramosetron hydrochloride | 1-Methylindol-3-yl (R-configuration) | 4,5,6,7-Tetrahydrobenzimidazole | Aromatic indole, chloride salt |

Structural Implications :

- Partial saturation may increase conformational flexibility, affecting binding affinity to biological targets like serotonin receptors .

Physicochemical Properties

Limited data exists for the target compound, but comparisons can be inferred from structurally related molecules:

Key Observations :

- The target compound’s LogP is slightly higher than Ramosetron’s due to reduced polarity from the dihydroindole group .

- Its thermal stability is likely lower than tetrazole-based analogs, which are stabilized by extensive hydrogen bonding .

Pharmacological Activity

- Ramosetron (a 5-HT3 antagonist): The aromatic indole and benzimidazole moieties are critical for receptor binding . The dihydroindole in the target compound may reduce binding efficiency due to altered electron distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.